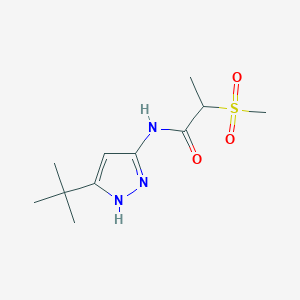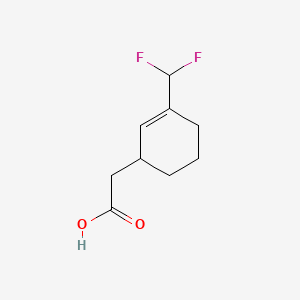
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is a synthetic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound features a complex structure with a chlorophenyl group, a thiophene ring, and an amino acid ester moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the Amino Acid Ester: Starting with the appropriate amino acid, esterification can be achieved using methanol and an acid catalyst.
Introduction of the Chlorophenyl Group: This can be done through a nucleophilic substitution reaction where the amino group reacts with a chlorophenyl halide.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the amino group.
Reduction: Reduction reactions could target the chlorophenyl group or the ester moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, alkyl halides, or acyl chlorides are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as acting as a precursor for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The molecular targets could include proteins, nucleic acids, or cell membranes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Methyl (S)-2-(2-bromophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
- Methyl (S)-2-(2-fluorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride
Uniqueness
Methyl (S)-2-(2-chlorophenyl)-2-((2-(thiophen-3-yl)ethyl)amino)acetate hydrochloride is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions compared to its brominated or fluorinated analogs
属性
分子式 |
C15H17Cl2NO2S |
|---|---|
分子量 |
346.3 g/mol |
IUPAC 名称 |
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-3-ylethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-4-2-3-5-13(12)16)17-8-6-11-7-9-20-10-11;/h2-5,7,9-10,14,17H,6,8H2,1H3;1H/t14-;/m0./s1 |
InChI 键 |
KWFIISZKBXQAMP-UQKRIMTDSA-N |
手性 SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
规范 SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CSC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)


![4-[(3-Methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B14910785.png)




